Odd‑Chain C17 Backbone Reduces Antiproliferative Activity Compared with Even‑Chain C16 Hydroxy Isomers
In a head‑to‑head antiproliferative screen of synthetic hydroxy fatty acids, the odd‑chain 7‑hydroxymargaric acid (7‑HMA, C17) showed lower activity than even‑chain regioisomers such as 6‑hydroxypalmitic acid (6‑HPA, C16). The study explicitly states that “the unsaturation of the long chain, as well as an odd‑numbered (C17) fatty acid chain, led to reduced activity” [REFS‑1]. This establishes a chain‑length parity effect that applies across the monohydroxy C17 series, including the 8‑OH positional isomer. Users selecting an odd‑chain HFA for negative‑control or structure‑activity relationship (SAR) studies must therefore procure a genuine C17 compound rather than a more common C16 or C18 analog.
| Evidence Dimension | Antiproliferative activity (A549 cells) |
|---|---|
| Target Compound Data | 8‑Hydroxyheptadecanoic acid (C17, 8‑OH) – odd‑chain HFA; expected reduced activity based on chain‑length parity effect |
| Comparator Or Baseline | 6‑(S)‑Hydroxypalmitic acid (C16, 6‑OH) – identified as the most potent antiproliferative regioisomer in the study |
| Quantified Difference | Odd‑chain (C17) HFAs exhibited reduced activity relative to even‑chain (C16) HFAs; exact fold‑change not reported for 8‑OH position |
| Conditions | A549 human lung adenocarcinoma cell line; antiproliferative activity measured by MTT assay |
Why This Matters
Procurement of a true C17 hydroxy acid is essential for SAR studies where chain‑length parity is a controlled variable, because substituting a C16 or C18 isomer introduces a confounding activity bias.
- [1] Boutet J et al. Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. Biomolecules 2024, 14(1), 372. DOI: 10.3390/biom140100372. View Source
